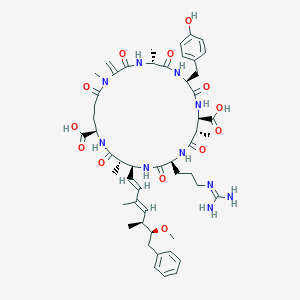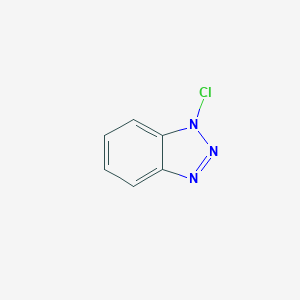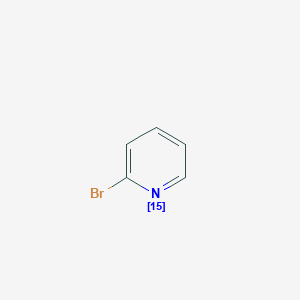
(4-クロロ-3-メチルピリジン-2-イル)メタノール
概要
説明
(4-Chloro-3-methylpyridin-2-yl)methanol (4-CPM) is an organic compound that has a wide range of applications in the scientific research and laboratory settings. It is a colorless, volatile liquid with a boiling point of 143°C and a melting point of -49°C. Due to its unique chemical properties, 4-CPM has been used in a variety of applications, including the synthesis of pharmaceuticals, the study of biochemical and physiological effects, and the development of new laboratory techniques.
科学的研究の応用
ピリジン-2-イル-メタノンの合成
この化合物は、ピリジン-2-イル-メタノンの合成に使用できます . ピリジン-2-イル-メタノンは、特にピリジン-2-イル-メタノンモチーフが重要な医薬品中間体です . ピリジン-2-イル-メタンからピリジン-2-イル-メタノンへの効率的な銅触媒による合成が記載されており、これは穏和な条件下で水による直接的なCsp3-H酸化アプローチを伴います .
抗菌活性研究
「(4-クロロ-3-メチルピリジン-2-イル)メタノール」は、将来の薬物開発のための新規化合物の合成に使用されています . これらの化合物は、トリエチルアミンの存在下で合成されており、主要生成物の一つである(4-クロロフェニル)(5-メチルピラジン-2-イル)メタノンは、新規化合物シリーズを合成するための中間体として使用されています . これらの新規化合物は、有望な抗菌活性を示しています .
結晶構造研究
「(4-クロロ-3-メチルピリジン-2-イル)メタノール」を含む化合物の結晶構造を研究できます . 化合物の結晶構造を理解することは、材料科学や製薬の分野において重要です。これは、その物理的性質や潜在的な用途についての洞察を提供できるからです .
酸化反応
「(4-クロロ-3-メチルピリジン-2-イル)メタノール」は、酸化反応に使用できます . ある研究では、銅触媒を用いて、水によるピリジン-2-イル-メタンからピリジン-2-イル-メタノンへの無酸素Csp3-H酸化に使用されました <svg class="icon" height
Safety and Hazards
“(4-Chloro-3-methylpyridin-2-yl)methanol” is classified as a combustible liquid . Its flash point is not applicable . It is recommended to avoid contact with high temperature, open flame, and oxidant during operation . Appropriate protective gloves and eye protection should be worn during use to ensure a well-ventilated operating environment .
特性
IUPAC Name |
(4-chloro-3-methylpyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO/c1-5-6(8)2-3-9-7(5)4-10/h2-3,10H,4H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPJMZFJRPTWZTD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CN=C1CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30431267 | |
| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
59886-85-0 | |
| Record name | 4-Chloro-3-methyl-2-pyridinemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=59886-85-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (4-Chloro-3-methylpyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30431267 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![6-Ethylbenzo[d]thiazol-2-ol](/img/structure/B28342.png)




![Imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B28359.png)




